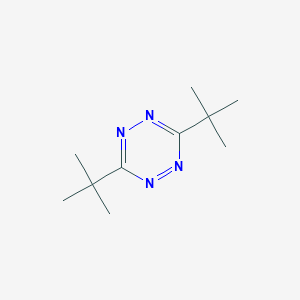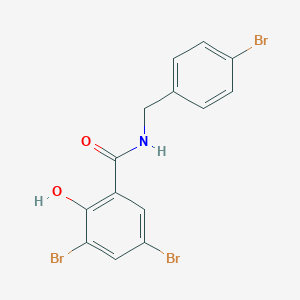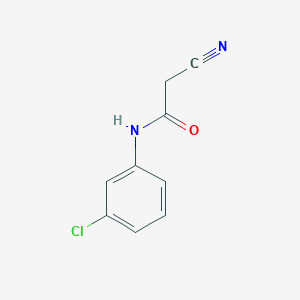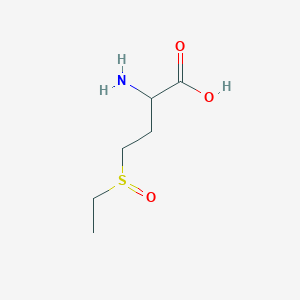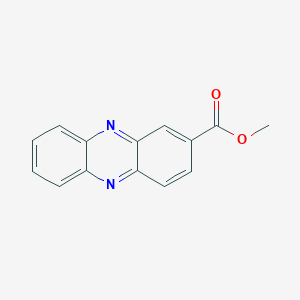
Methyl phenazine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl phenazine-2-carboxylate (MPC) is a redox-active molecule that belongs to the family of phenazine compounds. It is widely used in scientific research due to its unique properties, such as its ability to act as an electron carrier and its potential as an antimicrobial agent.
Mecanismo De Acción
The mechanism of action of Methyl phenazine-2-carboxylate is complex and not fully understood. It is known to act as an electron carrier, transferring electrons between molecules in redox reactions. Additionally, Methyl phenazine-2-carboxylate has been shown to generate reactive oxygen species, which can cause oxidative damage to cells and contribute to its antimicrobial and anticancer effects.
Efectos Bioquímicos Y Fisiológicos
Methyl phenazine-2-carboxylate has been shown to have a variety of biochemical and physiological effects. In bacteria, Methyl phenazine-2-carboxylate can disrupt the electron transport chain, leading to decreased ATP production and cell death. In cancer cells, Methyl phenazine-2-carboxylate can induce cell death through multiple mechanisms, including the generation of reactive oxygen species and the inhibition of DNA synthesis. Additionally, Methyl phenazine-2-carboxylate has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl phenazine-2-carboxylate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits a broad range of biological activities, making it useful for studying various biological processes. However, Methyl phenazine-2-carboxylate can be toxic to cells at high concentrations, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on Methyl phenazine-2-carboxylate. One area of interest is its potential as an antimicrobial agent, particularly against antibiotic-resistant bacteria. Additionally, further investigation into its anticancer properties could lead to the development of new cancer therapies. Finally, research on the use of Methyl phenazine-2-carboxylate in energy storage devices could lead to the development of more efficient and sustainable energy sources.
In conclusion, Methyl phenazine-2-carboxylate is a unique and versatile compound that has potential applications in a variety of scientific fields. Its ability to act as an electron carrier and its antimicrobial and anticancer properties make it a promising area of research. Further investigation into its mechanism of action and potential applications could lead to significant advancements in medicine, microbiology, and materials science.
Métodos De Síntesis
Methyl phenazine-2-carboxylate can be synthesized through various methods, including chemical synthesis and microbial fermentation. One common method involves the reaction of 2-chlorophenazine with sodium methoxide in methanol to produce Methyl phenazine-2-carboxylate. Microbial fermentation of phenazine-producing bacteria, such as Pseudomonas aeruginosa, can also yield Methyl phenazine-2-carboxylate.
Aplicaciones Científicas De Investigación
Methyl phenazine-2-carboxylate has been extensively studied for its potential applications in various fields, including microbiology, medicine, and materials science. In microbiology, Methyl phenazine-2-carboxylate has been shown to exhibit antimicrobial activity against a broad range of bacteria, including antibiotic-resistant strains. In medicine, Methyl phenazine-2-carboxylate has been investigated for its potential as an anticancer agent, as it can induce cell death in cancer cells. In materials science, Methyl phenazine-2-carboxylate has been used as a redox-active material in batteries and other energy storage devices.
Propiedades
Número CAS |
18450-12-9 |
|---|---|
Nombre del producto |
Methyl phenazine-2-carboxylate |
Fórmula molecular |
C14H10N2O2 |
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
methyl phenazine-2-carboxylate |
InChI |
InChI=1S/C14H10N2O2/c1-18-14(17)9-6-7-12-13(8-9)16-11-5-3-2-4-10(11)15-12/h2-8H,1H3 |
Clave InChI |
MCNHXRMOKVJEPY-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=NC3=CC=CC=C3N=C2C=C1 |
SMILES canónico |
COC(=O)C1=CC2=NC3=CC=CC=C3N=C2C=C1 |
Sinónimos |
2-Phenazinecarboxylic acid methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



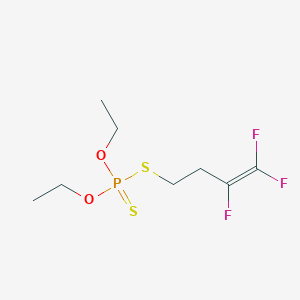
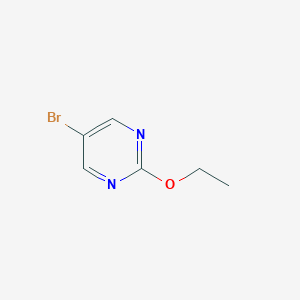
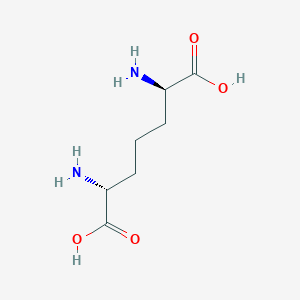
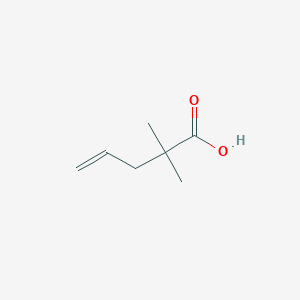
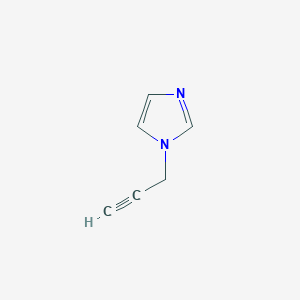
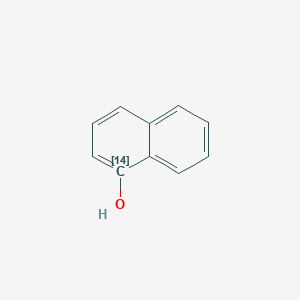
![11-Hydroxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one](/img/structure/B102298.png)
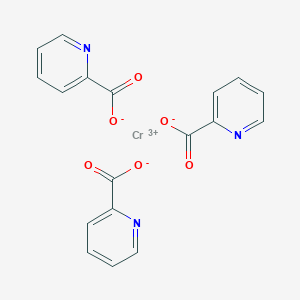
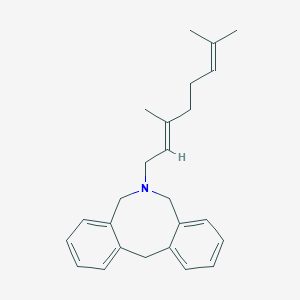
![l-Tryptophan, N-[N-(1-oxodecyl)-beta-alanyl]-, methyl ester](/img/structure/B102303.png)
